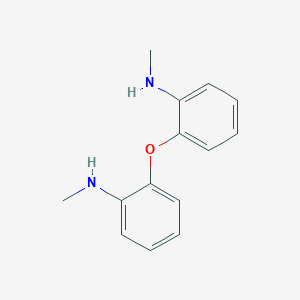

2,2'-Oxybis(N-methylaniline)

Description

Contextualization within Aromatic Ether and Secondary Amine Chemistry

The chemical personality of 2,2'-Oxybis(N-methylaniline) is a direct reflection of its constituent functional groups: an aromatic ether and two secondary amine moieties.

Aromatic Ether Characteristics: The ether linkage, where an oxygen atom is bonded to two aryl groups, is generally stable due to the delocalization of the oxygen's lone pair electrons into the aromatic rings. However, this linkage can undergo cleavage under harsh conditions. Aromatic ethers can also participate in nucleophilic substitution reactions, particularly when the aromatic rings are activated by electron-withdrawing groups. rsc.org The ether bridge in 2,2'-Oxybis(N-methylaniline) imparts a degree of conformational flexibility to the molecule.

Secondary Amine Reactivity: The two secondary amine groups, where a nitrogen atom is bonded to a methyl group and an aromatic ring, are key to the molecule's reactivity. Amines are known for their basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. libretexts.org They can readily react with acids, alkylating agents, and carbonyl compounds. libretexts.org In the context of aromatic amines, the amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The reactivity of amines is a cornerstone of many organic transformations. libretexts.org

The interplay of these functional groups within a single molecule allows for a diverse range of chemical transformations and makes 2,2'-Oxybis(N-methylaniline) a versatile building block in organic synthesis.

Significance of the Bis(N-methylaniline) Moiety in Advanced Synthetic Strategies

The bis(N-methylaniline) structural motif is a valuable component in the design and synthesis of more complex molecules. Aniline (B41778) and its derivatives are fundamental starting materials in the production of a wide array of commercial products, including dyes and polymers. acs.org

The presence of two N-methylaniline units linked by an ether bridge offers several strategic advantages in synthesis:

Precursor for Heterocycles: The arrangement of the amine and ether functionalities can be exploited to construct various heterocyclic systems.

Ligand for Metal Complexes: The nitrogen atoms of the amine groups can act as donor atoms, allowing the molecule to function as a bidentate ligand in coordination chemistry. Such complexes can have applications in catalysis and materials science.

Building Block for Polymers: The diamine nature of the molecule makes it a suitable monomer for the synthesis of polyamides and other polymers with potentially unique properties. ontosight.ai Aniline-based triarylmethanes, for example, are important precursors for polyamides. rsc.org

Overview of Structural Features and Potential for Molecular Recognition

The three-dimensional structure of 2,2'-Oxybis(N-methylaniline) is crucial to its potential role in molecular recognition. The ether linkage provides a flexible hinge, allowing the two N-methylaniline rings to adopt various spatial orientations. This flexibility, combined with the presence of hydrogen bond donor (N-H) and acceptor (N and O) sites, makes the molecule a candidate for acting as a host in host-guest chemistry.

Molecular recognition relies on the specific, non-covalent interactions between a host and a guest molecule. The ability of 2,2'-Oxybis(N-methylaniline) to form hydrogen bonds and engage in π-π stacking interactions with suitable guest molecules could lead to selective binding. cymitquimica.comrsc.org The development of artificial receptors for specific molecules is a significant area of research, with applications in sensing, separation, and catalysis. rsc.org The structural features of 2,2'-Oxybis(N-methylaniline) suggest its potential to be explored for such applications.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[2-(methylamino)phenoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLJHINZMLLYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC2=CC=CC=C2NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453631 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76967-82-3 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,2 Oxybis N Methylaniline

Strategies for Carbon-Oxygen-Carbon Bond Formation in Aryl Ethers

The construction of the diaryl ether core of 2,2'-Oxybis(N-methylaniline) can be approached through several established methodologies, each with its own set of advantages and limitations. These methods primarily include nucleophilic aromatic substitution, copper-catalyzed Ullmann-type reactions, and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA r) is a foundational method for forming aryl ethers. In the context of synthesizing a precursor to 2,2'-Oxybis(N-methylaniline), such as 2,2'-diaminodiphenyl ether, this would typically involve the reaction of an activated aryl halide with an aminophenol. For the reaction to proceed efficiently, the aromatic ring undergoing substitution usually requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov However, concerted nucleophilic aromatic substitution (cSNA r) pathways may not strictly require such activation. nih.gov

A general representation of this approach involves the reaction of 2-aminophenol (B121084) with an ortho-substituted nitrobenzene (B124822) in the presence of a base. The resulting aminonitrodiphenyl ether can then be reduced to the corresponding diamine. A patented process for preparing diaminodiphenyl ethers involves refluxing sodium or potassium aminophenate with a chloronitrobenzene in dimethylformamide, followed by direct hydrogenation of the intermediate aminophenyl-nitrophenyl ether. google.com

Table 1: Key Features of Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

| Feature | Description |

| Reactants | Activated aryl halide (e.g., o-chloronitrobenzene) and a nucleophile (e.g., 2-aminophenol). |

| Conditions | Typically requires a base (e.g., KOH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO). google.comnih.gov |

| Activation | The aryl halide is often activated by electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. |

| Limitations | Harsh reaction conditions and limitations on substrate scope can be drawbacks. |

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (typically >160 °C) and stoichiometric amounts of copper. nih.gov

Modern advancements in the Ullmann diaryl ether synthesis have led to milder reaction conditions through the use of catalytic amounts of copper salts and the addition of accelerating ligands. For instance, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to significantly accelerate the copper-catalyzed ether formation from aryl bromides or iodides and phenols, allowing the reaction to proceed at more moderate temperatures. semanticscholar.orgnih.gov The reaction is typically carried out in a solvent like N-methylpyrrolidone (NMP) with a base such as cesium carbonate. semanticscholar.org

A plausible route to a precursor of 2,2'-Oxybis(N-methylaniline) using this method would involve the coupling of 2-chloroaniline (B154045) or 2-bromoaniline (B46623) with 2-aminophenol in the presence of a copper catalyst and a suitable ligand.

Table 2: Comparison of Traditional vs. Modern Ullmann Ether Synthesis

| Parameter | Traditional Ullmann Reaction | Modern Ullmann Reaction |

| Copper | Stoichiometric amounts of copper powder. | Catalytic amounts of copper salts (e.g., CuI, CuCl). nih.gov |

| Temperature | High temperatures, often exceeding 200°C. organic-chemistry.org | Milder temperatures (e.g., 80-110°C). nih.gov |

| Ligands | Generally not used. | Use of accelerating ligands (e.g., TMHD, diamines). semanticscholar.orgnih.gov |

| Substrate Scope | Limited. | Broader, including electron-rich aryl bromides. semanticscholar.org |

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative to the Ullmann reaction for the formation of C-O bonds in diaryl ethers. These methods often proceed under milder conditions and exhibit a broader substrate scope and higher functional group tolerance.

The synthesis of diaryl ethers can be achieved through the coupling of aryl halides or triflates with phenols in the presence of a palladium catalyst and a suitable ligand. The use of bulky biarylphosphine ligands in conjunction with a palladacycle precatalyst has been shown to be effective for the synthesis of methyl aryl ethers from (hetero)aryl halides and methanol (B129727), often at room temperature. organic-chemistry.orgnih.gov While this specific example relates to methyl ethers, the underlying principles are applicable to the formation of diaryl ethers.

An efficient catalyst system for the synthesis of diaryl ethers from aryl chlorides and phenols involves an in-situ generated palladium N-heterocyclic carbene (NHC) catalyst. organic-chemistry.org This system, prepared from Pd(OAc)₂ and a 1,3-dialkylimidazolinium salt, demonstrates good to excellent yields with low catalyst loadings. organic-chemistry.org

Table 3: Representative Palladium Catalyst Systems for Aryl Ether Synthesis

| Catalyst System | Ligand/Precatalyst | Key Advantages |

| Pd(OAc)₂ / NIXANTPHOS | NIXANTPHOS | Efficient for diarylation of 4-pyridylmethyl ethers. nih.gov |

| Palladacycle Precatalyst | Bulky biarylphosphine (e.g., tBuBrettPhos) | Enables reactions at lower temperatures with broad substrate compatibility for methyl aryl ethers. organic-chemistry.orgnih.gov |

| Pd(OAc)₂ / Imidazolinium Salt | N-Heterocyclic Carbene (NHC) | Effective for coupling aryl chlorides with phenols without the need for air-sensitive phosphine (B1218219) ligands. organic-chemistry.org |

N-Methylation Strategies for Aromatic Amine Precursors

Reductive amination is a versatile method for the N-alkylation of amines. This process typically involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde (B43269) or a formaldehyde equivalent) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding methylated amine.

A telescoped, selective mono-N-methylation of a protected diamine has been demonstrated using a reductive amination strategy where a benzyl (B1604629) group is first introduced as a steric block, followed by N-methylation with formaldehyde and subsequent debenzylation. chemspider.com This approach offers high selectivity for the mono-methylated product. While this example is for a different substrate, the principle of using a protecting group to control the extent of methylation could be applied to 2,2'-oxybisaniline.

Direct alkylation of the primary amino groups of 2,2'-oxybisaniline with a methylating agent is a more direct approach. Common methylating agents include dimethyl sulfate (B86663) and methanol.

Alkylation with Dimethyl Sulfate: Dimethyl sulfate is a potent methylating agent, but its use can sometimes lead to overalkylation, yielding the N,N-dimethylated product. nih.gov The selectivity for mono-methylation can be influenced by reaction conditions such as the stoichiometry of the reagents, temperature, and the presence of a base.

Alkylation with Methanol: Methanol serves as a greener and more atom-economical methylating agent. bohrium.com The N-methylation of anilines with methanol can be catalyzed by various transition metal complexes, including those of ruthenium and nickel. Cyclometalated ruthenium complexes have been shown to effectively catalyze the selective methylation of anilines with methanol under mild conditions (60 °C) using sodium hydroxide (B78521) as a base. rsc.org Heterogeneous catalysts, such as Sn-MFI molecular sieves, have also been employed for the vapor-phase methylation of aniline (B41778) with methanol, with selectivity towards N-methylaniline being dependent on reaction parameters like temperature and space velocity. bohrium.comepa.gov Ruthenium(II) catalysts have also been used for N-methylation of anilines with methanol under weak base conditions. nih.gov The use of lignin (B12514952) as a methylation agent for aniline compounds has also been explored. researchgate.net

Table 4: Comparison of Methylating Agents for N-Methylation of Anilines

| Methylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Dimethyl Sulfate | Typically requires a base. | High reactivity. | Toxic, can lead to overalkylation. nih.gov |

| Methanol | Transition metal catalysts (Ru, Ni), solid acids (zeolites). bohrium.comrsc.orgrsc.org | Green, atom-economical. bohrium.com | Often requires a catalyst and specific reaction conditions to achieve high selectivity. |

| Formaldehyde (in Reductive Amination) | Reducing agent (e.g., Pic-BH₃, H₂/Pd/C). chemspider.com | Can offer high selectivity for mono-methylation, especially with protecting groups. chemspider.com | Multi-step process if protecting groups are used. |

Selective Mono-N-methylation Techniques for Anilines

Achieving selective mono-N-methylation of primary anilines without significant formation of the over-methylated tertiary amine is a considerable challenge in organic synthesis. Traditional methods often result in a mixture of products, necessitating complex purification procedures. researchgate.net Modern synthetic chemistry has produced several highly selective techniques to address this.

One prominent method involves the use of dimethyl carbonate (DMC) as a green methylating agent in conjunction with alkali-metal-cation-exchanged faujasites (zeolites) as catalysts. This approach can yield mono-N-methylated anilines with selectivities ranging from 92-98% at conversions of 72-93%. The reaction's selectivity is influenced by the catalyst's pore size and amphoteric properties, as well as the solvent polarity.

Another effective strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orggatech.edu This atom-economic process utilizes methanol, a renewable and inexpensive C1 source, as the alkylating agent. organic-chemistry.orggatech.edu Transition metal catalysts, particularly those based on ruthenium and iridium, are pivotal to this transformation. organic-chemistry.orgmdpi.com The reaction proceeds by the catalyst temporarily "borrowing" hydrogen from methanol to form an aldehyde intermediate, which then reacts with the aniline to form an imine, followed by reduction to the N-methylaniline. organic-chemistry.org Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60 °C) with a simple base like sodium hydroxide. organic-chemistry.org

Copper-catalyzed systems also offer high selectivity. A Chan-Lam coupling reaction using methylboronic acid with a copper(II) acetate (B1210297) catalyst in dioxane provides a single-step method for N-methylation with good to excellent yields. wikipedia.org Additionally, heterogeneous copper-based catalysts, such as copper-chromium oxides or nickel-based systems, have been developed for the selective N-methylation of anilines with methanol, demonstrating high yields while minimizing the formation of N,N-dimethylaniline. researchgate.netrsc.org A non-catalytic approach involves the use of supercritical methanol at high temperatures (350 °C), which can produce mono-N-methylaniline with high selectivity. researchgate.net

| Method | Methylating Agent | Catalyst System | Key Features | Selectivity |

| Zeolite Catalysis | Dimethyl Carbonate (DMC) | Y Faujasites (Zeolites) | Green reagent, tunable catalyst properties. | 92-98% |

| Borrowing Hydrogen | Methanol | Cyclometalated Ruthenium or Iridium Complexes | Atom-economic, produces only water as a byproduct. organic-chemistry.orggatech.edu | High |

| Chan-Lam Coupling | Methylboronic Acid | Copper(II) Acetate / Pyridine (B92270) | Mild conditions, good functional group tolerance. wikipedia.org | High |

| Heterogeneous Catalysis | Methanol | Copper-Chromium or Nickel Catalysts | Avoids over-methylation, catalyst recyclability. researchgate.netrsc.org | High |

| Supercritical Fluid | Methanol | None (Non-catalytic) | Catalyst-free process. researchgate.net | High |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of 2,2'-Oxybis(N-methylaniline) is not a single reaction but a multi-step process that begins with simpler, more readily available precursors. A logical synthetic route involves the initial construction of the diaryl ether backbone, followed by the crucial selective methylation of the resulting primary amine groups.

Step 1: Synthesis of the 2,2'-Oxybisaniline Precursor

The core structure, 2,2'-Oxybisaniline (also known as 2,2'-diaminodiphenyl ether), is typically synthesized via a copper-catalyzed Ullmann condensation reaction. gatech.eduwikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or amine. A common pathway is the reaction of 2-aminophenol with 2-chloronitrobenzene in the presence of a base like potassium carbonate and a copper catalyst. This forms an aminophenyl-nitrophenyl ether intermediate. Subsequent reduction of the nitro group, typically through catalytic hydrogenation (e.g., using a Platinum-on-carbon catalyst), yields the desired 2,2'-Oxybisaniline. google.comepo.org

Step 2: Selective Di-N-methylation

With the 2,2'-Oxybisaniline precursor in hand, the final step is the methylation of both primary amine functionalities. This step must be highly selective to install only one methyl group on each nitrogen atom, yielding the target 2,2'-Oxybis(N-methylaniline). Any of the selective mono-N-methylation techniques described in section 2.2.3 can be applied here. The choice of method depends on factors such as desired yield, reaction conditions, cost, and environmental impact. For instance, employing a ruthenium-catalyzed borrowing hydrogen reaction with methanol would be an efficient and green approach to achieve the target molecule from the diamine precursor. organic-chemistry.orgmdpi.com

Green Chemistry Approaches in Complex Organic Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of N-methylated anilines has seen significant advances in this area.

The "borrowing hydrogen" (or hydrogen auto-transfer) methodology is a prime example of a green synthetic transformation. nih.gov This process uses alcohols, which are often inexpensive and can be derived from renewable feedstocks, as alkylating agents. nih.gov The reaction is highly atom-economic, with the only byproduct being water. nih.gov The development of catalysts based on non-noble, earth-abundant metals like manganese and nickel for these transformations further enhances their sustainability profile. nih.gov

The use of dimethyl carbonate (DMC) as a methylating agent is another green alternative. DMC is a non-toxic reagent compared to traditional methylating agents like methyl halides or dimethyl sulfate. Its use in conjunction with reusable heterogeneous catalysts, such as zeolites, further improves the environmental credentials of the process.

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing reaction parameters is crucial for maximizing yield and selectivity while ensuring economic viability. For the N-methylation of anilines, extensive research has focused on fine-tuning catalysts, bases, solvents, and temperatures.

In ruthenium-catalyzed N-methylation of anilines with methanol, catalyst loading can be as low as 0.5 mol%, with bases like cesium carbonate proving effective. mdpi.com Reactions are typically run at elevated temperatures, around 140 °C, and can produce N-methylated products in excellent yields of 95–98%. mdpi.com Other studies using cyclometalated ruthenium catalysts have achieved high yields (e.g., 88%) at much milder temperatures (60 °C) using sodium hydroxide as the base and decreasing catalyst loading to just 0.4 mol% on a larger scale. organic-chemistry.org

For iridium-based catalysts, systems bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been optimized. mdpi.com A catalyst loading of 1.0 mol% with cesium carbonate as the base in methanol at 110 °C (383 K) can achieve high conversions with complete selectivity for the mono-N-methylated product. mdpi.com Similarly, NHC-Ir(III) complexes have been optimized for N-methylation with methanol, achieving product yields above 80% at 120 °C. google.comwisc.edu

Copper-catalyzed Chan-Lam coupling has also been optimized. wikipedia.org The best results were obtained using Cu(OAc)₂ as the copper source, pyridine as the base, and dioxane as the solvent under reflux. wikipedia.org A key finding was the necessity of an incubation period where the aniline substrate interacts with the copper catalyst before the methylboronic acid is added, which minimizes dimethylation and maximizes yield. wikipedia.org

| Catalyst System | Methylating Agent | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) |

| (DPEPhos)RuCl₂PPh₃ mdpi.com | Methanol | Cs₂CO₃ | Methanol | 140 | 0.5 | 95-98 |

| Cyclometalated Ru Complex organic-chemistry.org | Methanol | NaOH | Methanol | 60 | 0.4 - 2.0 | up to 88 |

| NHC-Ir(I) Complex mdpi.com | Methanol | Cs₂CO₃ | Methanol | 110 | 1.0 | >95 (Conversion) |

| NHC-Ir(III) Complex google.comwisc.edu | Methanol | KOtBu | (solvent-free) | 120 | 1.0 | >80 |

| Cu(OAc)₂ wikipedia.org | Methylboronic Acid | Pyridine | Dioxane | Reflux | Stoichiometric | Good to Excellent |

| Ni/ZnAlOx-600 rsc.org | Methanol | None | Methanol | 160 | (40 mg) | ~90 |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For 2,2'-Oxybis(N-methylaniline) (C₁₄H₁₆N₂O), HRMS would provide an exact mass measurement, allowing for the unequivocal confirmation of its molecular formula.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be utilized. The high resolution of these instruments allows for mass measurements with sub-parts-per-million (ppm) accuracy, distinguishing the target compound from isomers or molecules with very similar nominal masses.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. Expected fragmentation would likely involve the cleavage of the ether bond or the loss of methyl groups, providing structural confirmation. The resulting fragment ions would also be measured with high mass accuracy to determine their elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2,2'-Oxybis(N-methylaniline)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O |

| Monoisotopic Mass | 228.1263 g/mol |

| [M+H]⁺ Ion | 229.1335 |

| [M+Na]⁺ Ion | 251.1155 |

| [M+K]⁺ Ion | 267.0894 |

Note: This table represents theoretical values calculated from the molecular formula. Experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of 2,2'-Oxybis(N-methylaniline) would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions associated with its aromatic rings and nitrogen heteroatoms.

The analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and recording the absorbance as a function of wavelength. The resulting spectrum would likely show strong absorption bands in the UV region, typical for aromatic amines. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophores present in the molecule. The ether linkage and methyl substituents would act as auxochromes, potentially causing a shift in the absorption maxima compared to simpler structures like N-methylaniline.

Table 2: Expected Electronic Transitions for 2,2'-Oxybis(N-methylaniline)

| Transition Type | Expected Wavelength Region (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 200-300 | Phenyl rings |

| n → π* | >300 | Nitrogen lone pairs |

Note: This table is predictive, based on the known behavior of similar aromatic amine structures. Specific experimental data for 2,2'-Oxybis(N-methylaniline) is needed for verification.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 2,2'-Oxybis(N-methylaniline) would first need to be grown.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to build an electron density map, from which the positions of the individual atoms can be determined.

This technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements for all covalent bonds and the angles between them.

Intermolecular interactions: Identification of any hydrogen bonding, π-π stacking, or van der Waals forces that dictate how the molecules pack together in the crystal lattice.

This data is crucial for understanding the compound's solid-state properties and for computational modeling studies. The successful crystallographic analysis of related compounds, such as bis[2-(diphenylphosphino)phenyl] ether, suggests that obtaining such data for 2,2'-Oxybis(N-methylaniline) is feasible, provided a suitable crystal can be formed.

Reactivity and Mechanistic Investigations of 2,2 Oxybis N Methylaniline

Reactivity of the Secondary Aromatic Amine Functionalities

The presence of two secondary aromatic amine groups is a defining feature of 2,2'-Oxybis(N-methylaniline). The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. Their reactivity is moderated by the delocalization of this lone pair into the adjacent aromatic ring.

Alkylation and Acylation Reactions

The nitrogen atoms in 2,2'-Oxybis(N-methylaniline) are expected to readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for the derivatization of secondary amines.

Alkylation: In the presence of a suitable base, the secondary amine can be deprotonated to form a more potent nucleophile, which can then react with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The reaction proceeds via a standard SN2 mechanism. Given the presence of two amine groups, both mono- and di-alkylation at the nitrogen centers are possible, with product distribution controlled by stoichiometry and reaction conditions. For instance, reaction with excess methyl iodide would be expected to yield the corresponding quaternary ammonium (B1175870) salt. The synthesis of N-methylaniline itself often involves the alkylation of aniline (B41778) with methanol (B129727) over various catalysts. researchgate.netbohrium.comechemi.com This "borrowing hydrogen" or "hydrogen autotransfer" strategy is a common method for amine alkylation using alcohols. researchgate.net

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, would lead to the formation of the corresponding N-methyl amides. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. The resulting amide group significantly alters the electronic properties of the molecule, as the nitrogen lone pair becomes substantially less available due to delocalization onto the adjacent carbonyl oxygen.

Illustrative N-Alkylation and N-Acylation Reactions for a Secondary Aromatic Amine

| Reaction Type | Substrate Analogue | Reagent | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | N-methylaniline | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N,N-dimethylaniline |

| N-Alkylation | N-methylaniline | Methanol (CH₃OH) | Heterogeneous Catalyst (e.g., Sn-MFI, Ni/ZnAlOₓ), High Temp. | N,N-dimethylaniline |

| N-Acylation | N-methylaniline | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-acetyl-N-methylaniline |

| N-Acylation | N-methylaniline | Acetic Anhydride ((CH₃CO)₂O) | Heat or Acid Catalyst | N-acetyl-N-methylaniline |

Condensation Reactions (e.g., Schiff-Base Formation)

Schiff bases, or imines, are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). nanobioletters.comnih.gov The defining feature of this reaction is the formation of a carbon-nitrogen double bond (C=N).

Since 2,2'-Oxybis(N-methylaniline) contains secondary amines (N-H bond is present, but the nitrogen is substituted with a methyl group), it cannot form a stable, neutral Schiff base in the traditional sense. The reaction of a secondary amine with a carbonyl compound typically results in the formation of an unstable carbinolamine intermediate, which then dehydrates to form an enamine (if the aldehyde or ketone has an α-hydrogen) or an iminium ion.

However, the analogous primary diamine, 4,4'-diaminodiphenyl ether, readily undergoes condensation with aldehydes like 2-quinolinecarboxaldehyde (B31650) to form stable bis-Schiff base compounds. nih.gov This highlights the critical role of the primary amine functionality in this type of condensation. Therefore, 2,2'-Oxybis(N-methylaniline) itself is not an appropriate substrate for Schiff base formation.

Oxidative Coupling and Polymerization Mechanisms

The oxidative polymerization of aniline is a well-studied process that leads to the conducting polymer polyaniline (PANI). researchgate.net The mechanism is complex but is generally understood to involve the formation of aniline radical cations, which couple to form dimers and eventually longer polymer chains. kpi.ua The oxidation state of the final polymer can be controlled by the reaction conditions.

For 2,2'-Oxybis(N-methylaniline), oxidation can be predicted to initiate similar coupling reactions. The presence of the N-methyl group prevents the formation of the traditional head-to-tail PANI structure. Instead, oxidation would likely lead to different outcomes:

N-N Coupling: Oxidation could form a hydrazine-type dimer through the coupling of two nitrogen-centered radicals.

C-C Coupling: The N-methylamino group is a strong activating group, making the para-position of the aromatic ring electron-rich and susceptible to oxidative C-C bond formation, leading to benzidine-type structures.

C-N Coupling: Coupling between the nitrogen atom of one molecule and the para-carbon of another is also plausible.

These coupling reactions could lead to the formation of dimers, oligomers, or cross-linked polymer networks. The presence of the flexible ether linkage could impart unique morphological and material properties to any resulting polymers. The polymerization process would likely proceed via a chain-growth mechanism involving the generation of radical cations as active intermediates. nih.gov

Reactivity of the Aromatic Rings

The two phenyl rings in 2,2'-Oxybis(N-methylaniline) are electron-rich and thus highly susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are governed by the combined electronic effects of the N-methylamino group and the bridging ether oxygen.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of substitution are dictated by the substituents already present on the ring.

In 2,2'-Oxybis(N-methylaniline), both the N-methylamino (-NHCH₃) group and the ether oxygen (-O-) are strong activating, ortho, para-directing groups.

N-Methylamino Group: This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.

Ether Oxygen: The oxygen atom also donates electron density via resonance, activating the ring and directing ortho and para.

Considering the structure, the directing effects of these two groups are synergistic. For each ring:

The N-methylamino group is at position 1. It directs to positions 2, 4, and 6.

The ether linkage is at position 2. It directs to positions 1, 3, and 5.

The most probable sites for electrophilic attack are the positions that are activated by both groups and are sterically accessible. The position para to the strong N-methylamino group (position 4) is highly activated and generally the most favored site for substitution due to minimal steric hindrance. The position ortho to the N-methylamino group and para to the ether linkage (position 6) is also strongly activated. Substitution at the other available positions is less likely due to steric hindrance or less favorable electronic activation. Therefore, electrophilic substitution is expected to occur preferentially at the positions para to the nitrogen atoms.

Predicted Outcomes of Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4,4'-Dinitro-2,2'-oxybis(N-methylaniline) |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 4,4'-Dibromo-2,2'-oxybis(N-methylaniline) |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4,4'-Disulfo-2,2'-oxybis(N-methylaniline) |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 4,4'-Diacetyl-2,2'-oxybis(N-methylaniline) |

Derivatization via Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, 2,2'-Oxybis(N-methylaniline) would typically first need to be functionalized with a halide (e.g., Br, I) or a triflate group via electrophilic aromatic substitution, as described in the previous section.

Once halogenated (e.g., at the 4,4'-positions), the resulting aryl halide can participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form new C-C bonds.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create an arylethynyl linkage. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Furthermore, modern methods involving C-H activation could potentially allow for direct functionalization without prior halogenation. nih.gov The N-methylamino group could act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate and functionalize a C-H bond at the ortho position (position 6). This would provide a more atom-economical route to derivatized products. rsc.org

Role of the Ether Linkage in Intramolecular and Intermolecular Interactions

No published studies were found that investigate the specific role of the ether linkage in the intramolecular and intermolecular interactions of 2,2'-Oxybis(N-methylaniline).

Advanced Applications in Polymer and Materials Science

Utilization as a Monomer in Polymer Synthesis

2,2'-Oxybis(N-methylaniline) serves as a diamine monomer, enabling its participation in various polymerization reactions to create novel polymeric materials with tailored properties.

Due to its diamine nature, 2,2'-Oxybis(N-methylaniline) is a suitable monomer for polycondensation reactions with diacid chlorides, dicarboxylic acids, or dianhydrides to synthesize specialty polymers such as polyamides and polyimides. The presence of the ether bond in the monomer's backbone is anticipated to enhance the solubility and processability of the resulting polymers by introducing flexibility and disrupting chain packing. This is a common strategy to overcome the often intractable nature of fully aromatic polymers.

The N-methyl groups on the amine functionalities can influence the polymerization process and the final polymer properties. While they may reduce the reactivity of the amine groups compared to primary amines, they also prevent the formation of strong intermolecular hydrogen bonds that are typical in unsubstituted polyamides, further contributing to improved solubility. The resulting N-methylated polyamides are expected to exhibit lower glass transition temperatures and melting points compared to their non-methylated counterparts, which could be advantageous for melt processing.

| Polymer Type | Potential Co-monomer | Anticipated Polymer Properties |

| Polyamide | Terephthaloyl chloride | Enhanced solubility, lower melting point |

| Polyimide | Pyromellitic dianhydride | Improved processability, good thermal stability |

This table presents potential outcomes based on established principles of polymer chemistry, as direct experimental data for 2,2'-Oxybis(N-methylaniline) is not extensively available.

2,2'-Oxybis(N-methylaniline) can be considered a precursor for the synthesis of conjugated polymers analogous to poly(N-methylaniline) (PNMA). aip.orgmdpi.comacs.org PNMA is a derivative of polyaniline (PANI), a well-known conducting polymer. mdpi.com The methyl group on the nitrogen atom in PNMA enhances its solubility in organic solvents compared to the unsubstituted PANI. mdpi.com

The polymerization of 2,2'-Oxybis(N-methylaniline) through oxidative coupling would be expected to yield a polymer with a conjugated backbone, where the ether linkages are periodically incorporated. This could lead to materials with interesting electronic and optical properties. The presence of the flexible ether linkage might influence the polymer's morphology and charge transport characteristics. Similar to PNMA, the resulting polymer from 2,2'-Oxybis(N-methylaniline) would likely exhibit electroactivity and could be doped to achieve electrical conductivity. aip.org The study of such polymers could open up possibilities for new materials in electronics and sensing.

Integration into Polymer Backbones for Enhanced Material Properties

The incorporation of the 2,2'-Oxybis(N-methylaniline) unit into a polymer backbone can significantly modify the material's properties, particularly its thermal stability and solubility.

The flexible ether linkage within the 2,2'-Oxybis(N-methylaniline) structure introduces rotational freedom into the polymer chain. This disruption of the rigid-rod-like structure, often found in aromatic polymers, can lead to a notable increase in solubility in common organic solvents. This improved solubility is a critical factor for the practical application of high-performance polymers, facilitating their processing into films, fibers, and coatings.

| Property | Effect of Ether Linkage | Effect of N-Methylation |

| Thermal Stability | Generally high, but may be slightly lower than fully rigid analogs. msstate.edu | Can influence degradation pathways. |

| Solubility | Significantly increased due to enhanced chain flexibility. | Generally increased by preventing hydrogen bonding. wordpress.comresearchgate.netnih.gov |

| Glass Transition Temp. (Tg) | Tends to be lower compared to polymers without ether linkages. | May be lowered due to reduced intermolecular forces. |

This table is a generalized representation of the expected effects based on analogous chemical structures.

Role as a Polymerization Initiator or Chain Transfer Agent in Controlled Polymerizations

While less common, aromatic amines can play a role in certain polymerization reactions, either as part of an initiating system or as chain transfer agents. N,N-dimethylaniline, a related compound, is known to be used as a co-initiator in redox-initiated polymerization, for example, with benzoyl peroxide. researchgate.net It is plausible that 2,2'-Oxybis(N-methylaniline), with its two N-methylaniline units, could function similarly, potentially leading to the formation of polymers with unique end-group functionalities.

In the context of controlled radical polymerizations, molecules with reactive C-H bonds adjacent to a nitrogen atom can sometimes act as chain transfer agents. clarkson.eduresearchgate.net The N-methyl groups in 2,2'-Oxybis(N-methylaniline) could potentially participate in chain transfer reactions, which would be a method to control the molecular weight of the resulting polymers. However, the efficiency of such a process would depend on the specific polymerization conditions and the reactivity of the propagating radical.

Development of Functional Materials and Hybrid Systems

The unique combination of an ether linkage and N-methylated aromatic amine functionalities makes 2,2'-Oxybis(N-methylaniline) a promising building block for a variety of functional materials and hybrid systems.

Polymers derived from aniline (B41778) and its derivatives have been extensively studied for their use in chemical sensors. nih.govrsc.org The electrical conductivity of these polymers can be modulated by exposure to certain analytes, forming the basis of a sensing mechanism. rsc.org Polymers incorporating 2,2'-Oxybis(N-methylaniline) could be designed to have specific interactions with target molecules, potentially leading to highly selective and sensitive sensing materials.

Chemical Transformations and Derivative Chemistry of 2,2 Oxybis N Methylaniline

Synthesis of Substituted 2,2'-Oxybis(N-methylaniline) Derivatives

Information regarding the synthesis of substituted derivatives of 2,2'-Oxybis(N-methylaniline) is not available in the provided search results. In principle, substitution could be achieved on the aromatic rings or at the nitrogen atoms, but specific examples, reagents, and reaction conditions for this compound are not documented.

Modifications of the Secondary Amine Groups (e.g., Amide Formation, Sulfonylation)

The secondary amine groups in 2,2'-Oxybis(N-methylaniline) are expected to be nucleophilic and could undergo various modifications.

Amide Formation: The formation of amides from secondary amines is a well-established transformation. Typically, this involves the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. While numerous methods for amide bond formation exist, their specific application to 2,2'-Oxybis(N-methylaniline) is not detailed in the available literature.

Sulfonylation: Secondary amines react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test for primary and secondary amines, is a standard procedure. It is plausible that 2,2'-Oxybis(N-methylaniline) would react with sulfonyl chlorides to yield the corresponding disulfonamide, but specific experimental data is absent from the search results.

Transformations Involving the Aromatic Rings (e.g., Aryl Halide Formation for further cross-coupling)

The aromatic rings of 2,2'-Oxybis(N-methylaniline) are activated by the N-methylamino and ether groups, making them susceptible to electrophilic aromatic substitution reactions.

Aryl Halide Formation: Halogenation of activated aromatic rings is a common transformation. For instance, N,N-dialkylanilines can be regioselectively halogenated. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide leads to para-bromination, while thionyl chloride results in ortho-chlorination nih.gov. However, the application of these or other halogenation methods to 2,2'-Oxybis(N-methylaniline) to produce aryl halides has not been specifically reported.

Cross-Coupling Reactions: The resulting aryl halides could, in theory, be used in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to form new carbon-carbon or carbon-heteroatom bonds. Nickel-catalyzed C-N cross-coupling reactions, for example, are known to be effective for a wide range of amines and aryl halides nih.gov. These reactions would allow for the introduction of diverse functional groups onto the aromatic framework of 2,2'-Oxybis(N-methylaniline) derivatives. Again, specific examples involving this substrate are not available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.